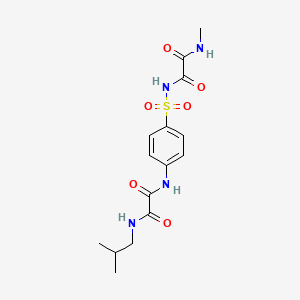
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(2-methylpropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylurea core, followed by the introduction of the methylamino and oxoacetyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization, making the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide has several applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create new molecules with desired properties.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in these interactions can be complex and may require further research to fully understand.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide include other sulfonylureas and related organic molecules. Examples include:
Tolbutamide: A sulfonylurea used as an antidiabetic drug.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Acetazolamide: A diuretic that also contains a sulfonamide group.
Uniqueness
What sets N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows it to interact with biological systems and chemical environments in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Propriétés
Numéro CAS |
81717-41-1 |
|---|---|
Formule moléculaire |
C15H20N4O6S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-methyl-N'-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-9(2)8-17-13(21)14(22)18-10-4-6-11(7-5-10)26(24,25)19-15(23)12(20)16-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clé InChI |
ZBMGFPKWFHBSAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


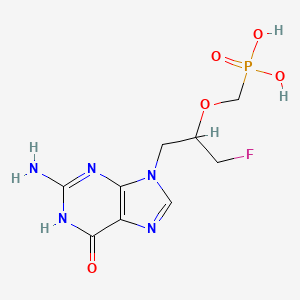

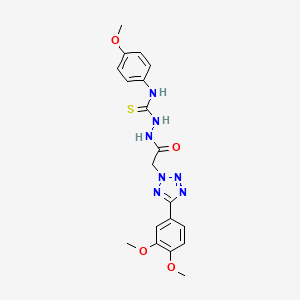
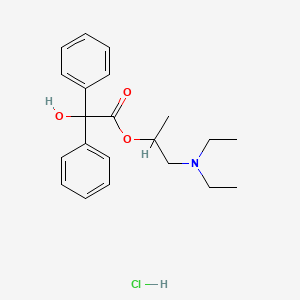
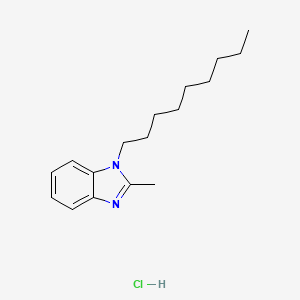
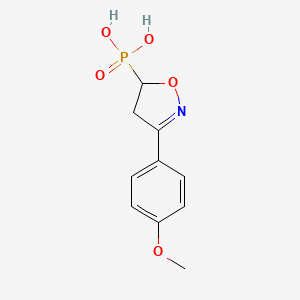
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)


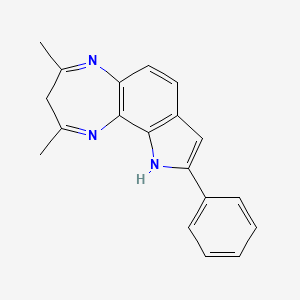
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
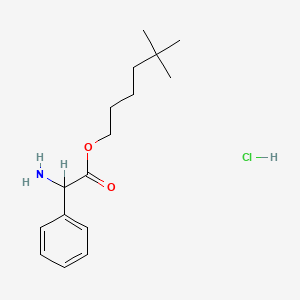
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)

